4-((2-(Dimethylamino)phenyl)diazenyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
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Overview
Description
4-((2-(Dimethylamino)phenyl)diazenyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is an organic compound known for its vibrant color and potential applications in various fields. This compound is part of the azo dye family, characterized by the presence of the diazenyl group (-N=N-) which is responsible for its chromophoric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(Dimethylamino)phenyl)diazenyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves a diazotization reaction followed by coupling with a suitable aromatic compound. The process begins with the diazotization of 2-(Dimethylamino)aniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one under alkaline conditions to yield the desired azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated control systems to maintain precise temperatures and pH levels.
Chemical Reactions Analysis
Types of Reactions
4-((2-(Dimethylamino)phenyl)diazenyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Sodium dithionite or zinc dust in acidic conditions.
Substitution: Concentrated sulfuric acid for sulfonation, and a mixture of nitric acid and sulfuric acid for nitration.
Major Products Formed
Oxidation: Cleavage products of the azo bond, typically resulting in nitro compounds.
Reduction: Corresponding amines, such as 2-(Dimethylamino)aniline and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
Substitution: Nitro or sulfonic acid derivatives of the original compound.
Scientific Research Applications
4-((2-(Dimethylamino)phenyl)diazenyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including spectrophotometry and chromatography, due to its intense color.
Biology: Employed as a staining agent in histology and cytology to visualize cellular components.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool in medical imaging.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The mechanism of action of 4-((2-(Dimethylamino)phenyl)diazenyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one primarily involves its interaction with light and biological molecules. The diazenyl group absorbs visible light, leading to electronic transitions that result in its vibrant color. In biological systems, the compound can interact with proteins and nucleic acids, altering their structure and function. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-(Dimethylamino)phenyl)diazenyl)benzenesulfonic acid
- Benzaldehyde, 4-((2-(Dimethylamino)phenyl)diazenyl)
- Sodium 4-((Z)-((4-(Dimethylamino)phenyl)diazenyl)benzenesulfonate)
Uniqueness
4-((2-(Dimethylamino)phenyl)diazenyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one stands out due to its unique combination of the pyrazolone ring and the diazenyl group, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile and valuable compound in scientific research and industry.
Properties
CAS No. |
93871-83-1 |
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Molecular Formula |
C18H19N5O |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
4-[[2-(dimethylamino)phenyl]diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C18H19N5O/c1-13-17(18(24)23(21-13)14-9-5-4-6-10-14)20-19-15-11-7-8-12-16(15)22(2)3/h4-12,17H,1-3H3 |
InChI Key |
UJMBLKSACSFSIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2N(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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